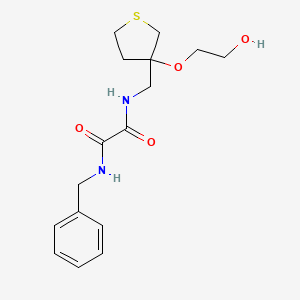

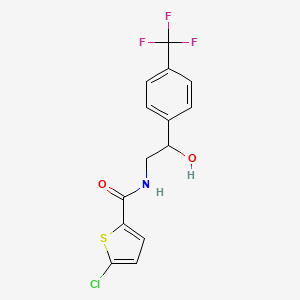

![molecular formula C16H12F3NO3 B2607455 N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 294853-44-4](/img/structure/B2607455.png)

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you’re asking about contains a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry. Trifluoromethyl groups are often used in medicinal chemistry due to their ability to modify the properties of a molecule, such as its lipophilicity, metabolic stability, and bioavailability .

Molecular Structure Analysis

The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule. It can also affect the molecule’s shape and conformation due to the size and electronegativity of the fluorine atoms .Chemical Reactions Analysis

Trifluoromethyl groups are generally stable under a variety of conditions. They can participate in certain reactions, such as nucleophilic substitution or addition, depending on the other functional groups present in the molecule .Physical and Chemical Properties Analysis

Trifluoromethyl groups can significantly alter the physical and chemical properties of a molecule. They can increase the molecule’s lipophilicity, which can improve its ability to cross biological membranes. They can also enhance the molecule’s metabolic stability, making it more resistant to metabolic degradation .Aplicaciones Científicas De Investigación

Synthesis of Therapeutic Compounds : Benzodioxin-2-carboxylic esters and carboxamides, including the compound , are used in the synthesis of potential therapeutic compounds. The reaction with nucleophilic amines facilitates the process in a basic environment, producing 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethyn-1,4-benzodioxin-2(3H)-one precursors (Bozzo et al., 2003).

Inhibitors of NF-kappaB and AP-1 Gene Expression : Compounds like N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, which are closely related, have been investigated as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These are significant in improving potential oral bioavailability of therapeutic compounds (Palanki et al., 2000).

Enantiospecific Synthesis of Therapeutic Agents : Enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a related compound, are valuable for the enantiospecific synthesis of therapeutic agents. Biocatalysts like amidase from Alcaligenes faecalis subsp. parafaecalis have been used for efficient production of these enantiomers in optically pure form, which is significant for pharmaceutical applications (Mishra et al., 2016).

Insecticidal Activity : Some benzoheterocyclic analogues of this compound, such as N-tert-butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide and N-tert-butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide, have shown high insecticidal activities against common cutworms, indicating potential use in pest management (Sawada et al., 2003).

Antitumor Activity : Derivatives like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide have shown distinct inhibitory capacity against cancer cell lines, suggesting their potential application in antitumor therapies (Ji et al., 2018).

Antimicrobial Agents : N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, closely related to the compound of interest, exhibited antimicrobial activities, especially against methicillin-resistant Staphylococcus aureus and M. tuberculosis (Bąk et al., 2020).

Mecanismo De Acción

Target of Action

It is known that many compounds with a trifluoromethyl group have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Compounds containing the trifluoromethyl group have been associated with a broad spectrum of biological activities .

Result of Action

Compounds with a trifluoromethyl group have been associated with various biological activities .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO3/c17-16(18,19)10-4-3-5-11(8-10)20-15(21)14-9-22-12-6-1-2-7-13(12)23-14/h1-8,14H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKBLDDCMCTHEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

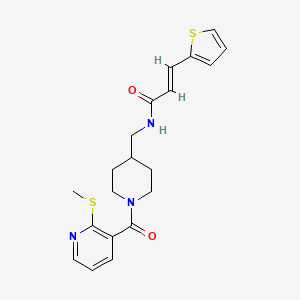

![1-Oxo-2-{[4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2607375.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2607383.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B2607384.png)

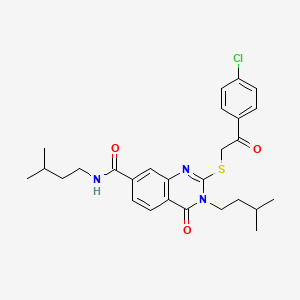

![1-[4-[(4-Fluorophenyl)methoxy]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2607388.png)

![3-(3-chloro-4-methylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2607389.png)

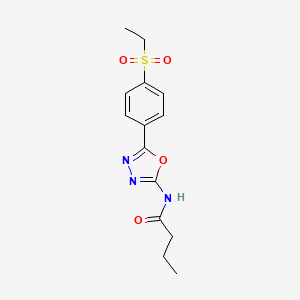

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2607392.png)

![N'-(4-fluoro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2607395.png)